methyl (2S,4S,5R)-5-(4-chlorophenyl)-4-[2-hydroxyethyl(methyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylate
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Overview
Description
Methyl (2S,4S,5R)-5-(4-chlorophenyl)-4-[2-hydroxyethyl(methyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a chlorophenyl group, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4S,5R)-5-(4-chlorophenyl)-4-[2-hydroxyethyl(methyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the pyrrolidine ring.
Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S,5R)-5-(4-chlorophenyl)-4-[2-hydroxyethyl(methyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Methyl (2S,4S,5R)-5-(4-chlorophenyl)-4-[2-hydroxyethyl(methyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interactions with biological targets and its potential as a drug candidate.
Chemical Biology: It is used as a probe to study various biochemical pathways.
Industrial Applications: Its derivatives are explored for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of methyl (2S,4S,5R)-5-(4-chlorophenyl)-4-[2-hydroxyethyl(methyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
2-Methyl-4-(4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl)methylthio)phenoxyacetic acid: A compound with applications in regulating central inflammation.
Uniqueness
Methyl (2S,4S,5R)-5-(4-chlorophenyl)-4-[2-hydroxyethyl(methyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
methyl (2S,4S,5R)-5-(4-chlorophenyl)-4-[2-hydroxyethyl(methyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O4/c1-18(17(24)25-4)11-14(16(23)20(2)9-10-22)15(21(18)3)12-5-7-13(19)8-6-12/h5-8,14-15,22H,9-11H2,1-4H3/t14-,15-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJUEFBQHGQQRQ-MPGHIAIKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1C)C2=CC=C(C=C2)Cl)C(=O)N(C)CCO)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@@H]([C@@H](N1C)C2=CC=C(C=C2)Cl)C(=O)N(C)CCO)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.